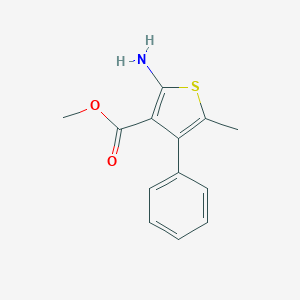

Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate” is a chemical compound with the molecular formula C13H13NO2S . It has a molecular weight of 247.31 g/mol . The compound is also known by other names such as “2-amino-5-methyl-4-phenyl-thiophene-3-carboxylic acid methyl ester” and "methyl 2-amino-5-methyl-4-phenyl-3-thiophenecarboxylate" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation:COC(=O)C1=C(N)SC(C)=C1C1=CC=CC=C1 . This indicates that the compound contains a thiophene ring with a methyl group and an amino group attached to it, along with a phenyl group and a carboxylate group. Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a melting point of 113°C to 114°C .Scientific Research Applications

Crystallography and Computational Studies

Research on similar thiophene derivatives, like Methyl-3-aminothiophene-2-carboxylate, has provided insights into their crystal structures and computational properties. Studies have shown that these compounds can crystallize in the monoclinic crystal system and are capable of participating in various inter- and intra-interactions due to their amino and carboxyl groups. These interactions are crucial for understanding the compound's behavior in different chemical environments and could inform its application in designing materials with specific properties (Tao et al., 2020).

Organic Synthesis

The compound has been used as an intermediate in the synthesis of complex molecules. For instance, it plays a role in the synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines, showcasing its utility in creating nucleophilic substitution reactions to yield products with potential applications in materials science and pharmacology (Krinochkin et al., 2021). Additionally, its derivatives have been explored for the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes, highlighting its versatility in dye manufacturing and materials chemistry (Karcı & Karcı, 2012).

Biomedical Applications

Though the request was to exclude drug use and dosage, it's notable that related research on thiophene derivatives has explored their potential in biomedicine, such as their antibacterial activity and synthesis methodologies aimed at creating bioactive compounds. For example, studies on similar compounds have highlighted their antimicrobial properties, suggesting the broader relevance of thiophene derivatives in developing new therapeutic agents (Prasad et al., 2017).

Material Science

The synthesis and characterization of thiophene derivatives, including those similar to Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, have implications for material science. Their potential for creating novel materials, such as disperse dyes for polyester fibers, indicates the compound's utility in textile engineering and design (Iyun et al., 2015).

properties

IUPAC Name |

methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-8-10(9-6-4-3-5-7-9)11(12(14)17-8)13(15)16-2/h3-7H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHYNLWSPTZXGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352705 |

Source

|

| Record name | methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

350988-88-4 |

Source

|

| Record name | methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B442493.png)

![isopropyl 2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442496.png)

![Methyl 2-[(cyclopropylcarbonyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B442498.png)

![4-bromo-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B442501.png)

![4-bromo-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B442505.png)

![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B442510.png)

![N-(3-{[(diphenylacetyl)amino]methyl}benzyl)-2,2-diphenylacetamide](/img/structure/B442513.png)

![dimethyl 5-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B442516.png)

![3-chloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B442517.png)